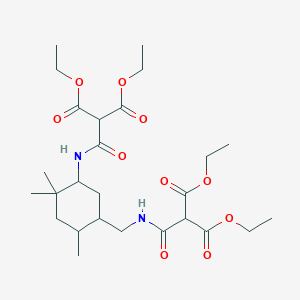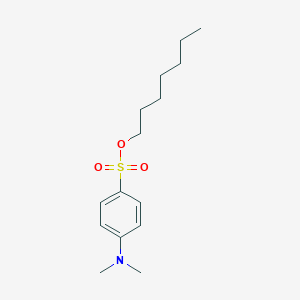
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane: is a chemical compound with the molecular formula C3HCl3F2NO It is characterized by the presence of three chlorine atoms, two fluorine atoms, and an isocyanate group attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane typically involves the reaction of 1,1,1-Trichloro-2,2-difluoroethane with phosgene (COCl2) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), at a temperature range of 50-70°C. The reaction proceeds as follows:
C3HCl3F2+COCl2→C3HCl3F2NCO+HCl
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced separation techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other halogens or functional groups.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Addition Reactions: Reagents such as primary amines (RNH2) or alcohols (ROH) are used under mild conditions, typically at room temperature.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives of the original compound.
Addition Reactions: Products include ureas and carbamates, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate functionality into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals containing isocyanate groups.
Industry: Utilized in the production of specialty polymers and coatings due to its reactive isocyanate group.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but lacks the isocyanate group.
1,1,2-Trichloro-1,2,2-trifluoroethane: Contains similar halogenation but different fluorine and chlorine arrangement.
1,1,1-Trichloro-2,2-difluoroethane: Similar halogenation but lacks the isocyanate group.
Uniqueness
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane is unique due to the presence of the isocyanate group, which imparts distinct reactivity and applications compared to its halogenated counterparts. This makes it valuable in specialized chemical syntheses and industrial applications.
Propiedades
Número CAS |
58373-49-2 |
|---|---|
Fórmula molecular |
C3Cl3F2NO |
Peso molecular |
210.39 g/mol |
Nombre IUPAC |
1,1,1-trichloro-2,2-difluoro-2-isocyanatoethane |
InChI |
InChI=1S/C3Cl3F2NO/c4-2(5,6)3(7,8)9-1-10 |
Clave InChI |
HVKOJECGEGSEOA-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(C(Cl)(Cl)Cl)(F)F)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)

![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)








